molecular formula C22H19ClN2O3 B11113397 2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11113397
M. Wt: 394.8 g/mol
InChI Key: ITRWCCGLNLDXGC-ZVHZXABRSA-N
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Description

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of benzyloxy and phenoxy groups, along with a chlorophenyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenol intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.

    Preparation of the acetohydrazide intermediate: The benzyloxyphenol is then reacted with chloroacetyl chloride to form the corresponding acetohydrazide.

    Condensation reaction: The final step involves the condensation of the acetohydrazide intermediate with 3-chlorobenzaldehyde in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]acetohydrazide
  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorobenzyl)oxy]-3-methoxyphenyl)methylidene]acetohydrazide
  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-(4-benzyloxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Uniqueness

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the benzyloxy and phenoxy groups, along with the chlorophenyl moiety, makes it a versatile compound for various chemical reactions and research applications.

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide

InChI

InChI=1S/C22H19ClN2O3/c23-19-8-4-7-18(13-19)14-24-25-22(26)16-28-21-11-9-20(10-12-21)27-15-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,25,26)/b24-14+

InChI Key

ITRWCCGLNLDXGC-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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